molecular formula C21H32O4 B12287358 3,17,21-Trihydroxypregn-5-en-20-one

3,17,21-Trihydroxypregn-5-en-20-one

Cat. No.: B12287358
M. Wt: 348.5 g/mol
InChI Key: JNHJGXQUDOYJAK-UHFFFAOYSA-N
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Description

3,17,21-Trihydroxypregn-5-en-20-one is a steroid compound with the molecular formula C21H32O4. It is a derivative of pregnane and is characterized by the presence of three hydroxyl groups at positions 3, 17, and 21, and a double bond at position 5. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17,21-Trihydroxypregn-5-en-20-one can be achieved through several synthetic routes. One common method involves the hydroxylation of pregnane derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the selective introduction of hydroxyl groups at the desired positions. For instance, the use of oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) can facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar hydroxylation techniques. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3,17,21-Trihydroxypregn-5-en-20-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond at position 5 can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide (OsO4), N-methylmorpholine N-oxide (NMO)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, acylating agents

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

3,17,21-Trihydroxypregn-5-en-20-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other steroid compounds.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory activities.

    Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3,17,21-Trihydroxypregn-5-en-20-one involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of inflammatory responses and the modulation of immune function.

Comparison with Similar Compounds

Similar Compounds

  • 17,20,21-Trihydroxypregn-4-en-3-one
  • 3-Beta,17-Alpha,21-Trihydroxypregn-5-en-20-one
  • 3-Beta,16-Alpha-Dihydroxypregn-5-en-20-one

Uniqueness

3,17,21-Trihydroxypregn-5-en-20-one is unique due to its specific hydroxylation pattern and the presence of a double bond at position 5. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3,14-17,22-23,25H,4-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHJGXQUDOYJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862570
Record name 3,17,21-Trihydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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